molecular formula C9H7N3O2S2 B136372 Methyl (4-nitrophenyl) cyanocarbonimidodithioate CAS No. 152382-10-0

Methyl (4-nitrophenyl) cyanocarbonimidodithioate

Cat. No.: B136372
CAS No.: 152382-10-0
M. Wt: 253.3 g/mol
InChI Key: RFQIKDFVZRXRIQ-UHFFFAOYSA-N
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Description

Methyl (4-nitrophenyl) cyanocarbonimidodithioate: is a chemical compound with the molecular formula C9H7N3O2S2 and a molecular weight of 253.3 g/mol It is known for its unique structure, which includes a nitrophenyl group, a cyanocarbonimidodithioate moiety, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-nitrophenyl) cyanocarbonimidodithioate typically involves the reaction of 4-nitrophenyl isothiocyanate with methyl thiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-nitrophenyl) cyanocarbonimidodithioate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocarbonimidodithioate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or in the presence of a catalyst (e.g., ) are used.

    Substitution: Nucleophiles such as or can react with the compound under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyanocarbonimidodithioate derivatives.

Scientific Research Applications

Methyl (4-nitrophenyl) cyanocarbonimidodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4-nitrophenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-nitrophenyl) thiocyanate
  • Methyl (4-nitrophenyl) isothiocyanate
  • Methyl (4-nitrophenyl) dithiocarbamate

Uniqueness

Methyl (4-nitrophenyl) cyanocarbonimidodithioate is unique due to its cyanocarbonimidodithioate moiety, which imparts distinct chemical reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

[methylsulfanyl-(4-nitrophenyl)sulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c1-15-9(11-6-10)16-8-4-2-7(3-5-8)12(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQIKDFVZRXRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375654
Record name Methyl (4-nitrophenyl) cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-10-0
Record name Carbonimidodithioic acid, cyano-, methyl 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-nitrophenyl) cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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